molecular formula C18H21NO3S B070354 (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate CAS No. 162698-41-1

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Cat. No. B070354
Key on ui cas rn: 162698-41-1
M. Wt: 331.4 g/mol
InChI Key: JCOQDAJMCQWEAH-UHFFFAOYSA-N
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Patent
US08586571B2

Procedure details

To a solution of [1-(diphenylmethyl)azetidin-3-yl]methanol (30.0 g, 118.4 mmol) in pyridine (200 mL) was slowly added methanesulfonyl chloride (17.0 g, 148.4 mmol), and the mixture was stirred at room temperature for 16 hr. The reaction mixture was diluted with water, and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and 1N sodium hydroxide, and the ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the obtained solid was washed with hexane to give the title compound (30.3 g, yield 77%) as a pale yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:11][CH:10]([CH2:12][OH:13])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>N1C=CC=CC=1.O>[CH3:20][S:21]([O:13][CH2:12][CH:10]1[CH2:11][N:8]([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:9]1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)CO)C1=CC=CC=C1
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and 1N sodium hydroxide
WASH
Type
WASH
Details
the ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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